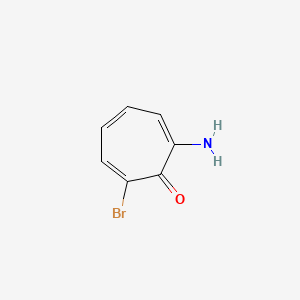
2-amino-7-bromocyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C7H6BrNO It is characterized by a seven-membered ring structure with alternating double bonds, a bromine atom at the 7th position, and an amino group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one typically involves the bromination of cyclohepta-2,4,6-trien-1-one followed by the introduction of an amino group. One common method is:
Bromination: Cyclohepta-2,4,6-trien-1-one is treated with bromine in an inert solvent such as carbon tetrachloride or chloroform to introduce the bromine atom at the 7th position.
Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to replace the bromine atom with an amino group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-bromocyclohepta-2,4,6-trien-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the amino group or the ring structure.
Addition Reactions: The double bonds in the ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, acids, and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Addition Reactions: Reagents such as hydrogen halides or halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-amino-7-bromocyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-7-bromocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes or receptors. The amino group and the bromine atom can participate in binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting specific enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-7-chlorocyclohepta-2,4,6-trien-1-one: Similar structure with a chlorine atom instead of bromine.
2-amino-7-fluorocyclohepta-2,4,6-trien-1-one: Similar structure with a fluorine atom instead of bromine.
2-amino-7-iodocyclohepta-2,4,6-trien-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-amino-7-bromocyclohepta-2,4,6-trien-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Propiedades
Número CAS |
36039-41-5 |
|---|---|
Fórmula molecular |
C7H6BrNO |
Peso molecular |
200.03 g/mol |
Nombre IUPAC |
2-amino-7-bromocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6BrNO/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H2,9,10) |
Clave InChI |
PIDKCMXFTVKLLV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=O)C(=C1)N)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-tert-Butyl 1-ethyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B8788307.png)
![N-[4-(4-chloro-2-nitrophenoxy)phenyl]acetamide](/img/structure/B8788320.png)





![3-Quinolinecarbonitrile, 4-chloro-7-fluoro-6-[2-(4-morpholinyl)ethoxy]-](/img/structure/B8788353.png)

